Trabectedin Intermediate A23
Overview
Description
Trabectedin Intermediate A23 is a crucial compound in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer . This compound plays a vital role in the multi-step synthesis process of trabectedin, making it an essential compound in pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trabectedin Intermediate A23 involves a series of complex organic reactions. One of the key methods includes the use of safracin B as the starting material. The synthetic route involves multiple steps, including oxidation, reduction, and cyclization reactions . The reaction conditions typically require controlled temperatures, specific solvents like tetrahydrofuran and methanol, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and continuous monitoring to ensure consistency and quality. The scalability of the process is crucial for the commercial production of trabectedin .
Chemical Reactions Analysis
Types of Reactions: Trabectedin Intermediate A23 undergoes various types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to more oxidized forms.
Reduction: Reduction of certain groups to achieve the desired intermediate state.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Tetrahydrofuran, methanol, and dichloromethane are commonly used.
Major Products: The major products formed from these reactions are intermediates that further undergo cyclization and other transformations to yield this compound .
Scientific Research Applications
Trabectedin Intermediate A23 is primarily used in the synthesis of trabectedin, which has significant applications in:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: In research related to DNA-binding properties and interactions with cellular components.
Medicine: As a precursor in the production of trabectedin, used in cancer therapy.
Industry: In the pharmaceutical industry for the large-scale production of antitumor agents
Mechanism of Action
Trabectedin Intermediate A23 itself does not have a direct mechanism of action but is crucial in the synthesis of trabectedin. Trabectedin binds to the minor groove of DNA, interfering with cell division and genetic transcription processes. It forms adducts in the DNA, leading to single-strand and double-strand breaks, ultimately causing cell cycle arrest and apoptosis . The molecular targets include DNA and associated repair proteins, making it effective against cancer cells .
Comparison with Similar Compounds
Lurbinectedin: Another marine-derived antitumor agent with a similar mechanism of action.
Ecteinascidin 743: The original compound from which trabectedin was derived.
Uniqueness: Trabectedin Intermediate A23 is unique due to its specific role in the synthesis of trabectedin. Unlike other intermediates, it undergoes a series of precise reactions to form the final active compound. Its structure and reactivity are tailored to ensure the successful production of trabectedin .
Properties
IUPAC Name |
[(1R,2R,3S,11S,12S,14R,26R)-26-amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O8S/c1-7-18-30(45-16(5)38)25-24(32-31(18)43-14-44-32)22-12-42-34(40)19(35)13-46-33(25)27-26-23-17(10-15(4)29(41-6)28(23)39)11-21(36(26)9-3)20(8-2)37(22)27/h2,10,19-22,26-27,33,39H,7,9,11-14,35H2,1,3-6H3/t19-,20-,21-,22-,26-,27+,33+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZSTLHKVHAHX-HKBHMDDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)O)C#C)N)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.